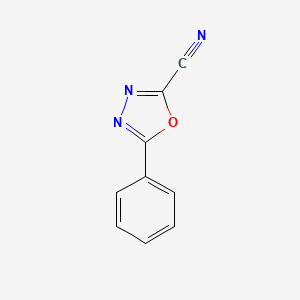

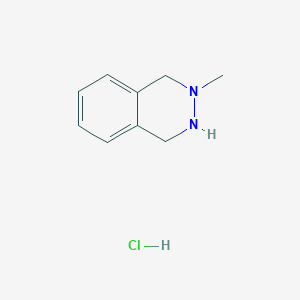

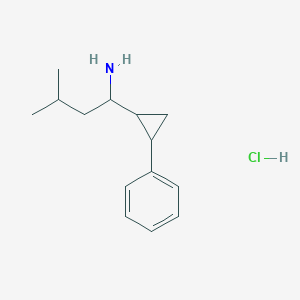

![molecular formula C19H16BrNO4 B2426342 6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 714262-91-6](/img/structure/B2426342.png)

6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene and pyran ring. It has a bromo, methoxy, and carboxamide functional groups attached to it, as well as a 4-methylphenyl group .

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the chromene ring. The bromo, methoxy, and carboxamide groups are likely to add polarity to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenes are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

GPR35 Agonist Research

6-Bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide and related compounds have been identified as potent and selective agonists for G protein-coupled receptor GPR35. Studies have shown that these compounds can label the receptor with high affinity and demonstrate potential as pharmacological tools for exploring the physiological role of GPR35 and its viability as a drug target (Thimm, Funke, Meyer, & Müller, 2013); (Funke, Thimm, Schiedel, & Müller, 2013).

Synthesis and Chemical Reactions

The compound has been involved in various synthetic chemical reactions. For example, the Reformatsky reaction with methyl α-bromoisobutyrate, leading to derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid as a single stereoisomer (Shchepin, Fotin, & Shurov, 2003). Another study detailed the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, obtained through the interaction of related compounds with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate (Kirillov, Nikiforova, & Dmitriev, 2015).

Biological Activity and Potential Applications

Studies have synthesized derivatives of the compound and evaluated their biological activities. For instance, novel chromenones linked to a 1,2,3-triazole ring system were synthesized and showed promising anti-acetylcholinesterase activity, indicating potential applications in Alzheimer's disease research (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017). Another study focused on the synthesis of oxadiazole derivatives containing a 2H-chromen-2-one moiety, which were screened for their antibacterial and antifungal activities, showing significant potential in these areas (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO4/c1-11-3-5-12(6-4-11)10-21-18(22)15-8-13-7-14(20)9-16(24-2)17(13)25-19(15)23/h3-9H,10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTDLOGVDGOACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

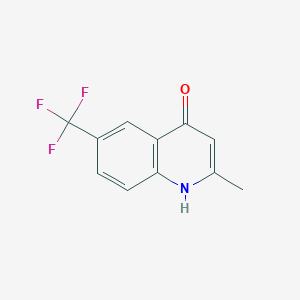

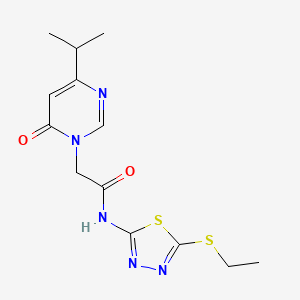

![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)

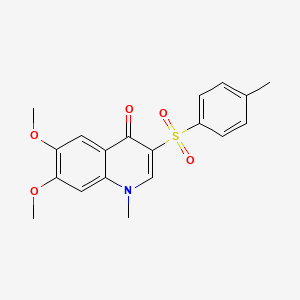

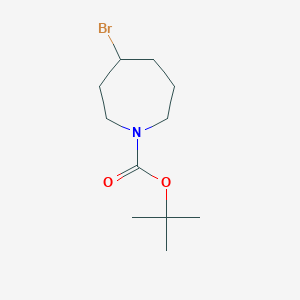

![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426273.png)

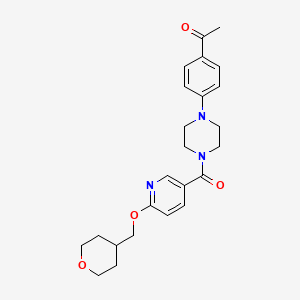

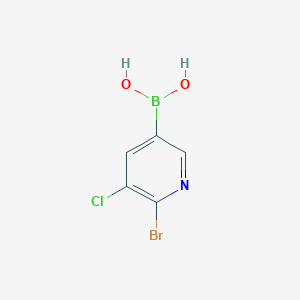

![2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate](/img/structure/B2426275.png)

![2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2426277.png)